molecular formula C11H19NO2 B14902858 3-Methyl-N-(1-(tetrahydrofuran-2-yl)ethyl)but-2-enamide

3-Methyl-N-(1-(tetrahydrofuran-2-yl)ethyl)but-2-enamide

Katalognummer: B14902858
Molekulargewicht: 197.27 g/mol
InChI-Schlüssel: CANDQEPCKSIAFR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methyl-N-(1-(tetrahydrofuran-2-yl)ethyl)but-2-enamide is an organic compound with the molecular formula C11H19NO2. This compound features a unique structure that includes a tetrahydrofuran ring, which is a five-membered ring containing four carbon atoms and one oxygen atom. The presence of the tetrahydrofuran ring imparts specific chemical properties to the compound, making it of interest in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-N-(1-(tetrahydrofuran-2-yl)ethyl)but-2-enamide typically involves the reaction of 3-methylbut-2-enamide with a tetrahydrofuran derivative. One common method involves the use of tetrahydrofuran-2-ylmethyl methanesulfonate as an intermediate. This intermediate reacts with 3-methylbut-2-enamide under specific conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve bulk manufacturing processes that utilize similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This often involves the use of catalysts and controlled reaction environments to facilitate the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

3-Methyl-N-(1-(tetrahydrofuran-2-yl)ethyl)but-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

3-Methyl-N-(1-(tetrahydrofuran-2-yl)ethyl)but-2-enamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-Methyl-N-(1-(tetrahydrofuran-2-yl)ethyl)but-2-enamide involves its interaction with specific molecular targets and pathways. The tetrahydrofuran ring plays a crucial role in its binding affinity and specificity towards these targets. The exact pathways and molecular targets are subjects of ongoing research, and further studies are needed to elucidate the detailed mechanisms.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both a tetrahydrofuran ring and an amide group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Eigenschaften

Molekularformel

C11H19NO2

Molekulargewicht

197.27 g/mol

IUPAC-Name

3-methyl-N-[1-(oxolan-2-yl)ethyl]but-2-enamide

InChI

InChI=1S/C11H19NO2/c1-8(2)7-11(13)12-9(3)10-5-4-6-14-10/h7,9-10H,4-6H2,1-3H3,(H,12,13)

InChI-Schlüssel

CANDQEPCKSIAFR-UHFFFAOYSA-N

Kanonische SMILES

CC(C1CCCO1)NC(=O)C=C(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.